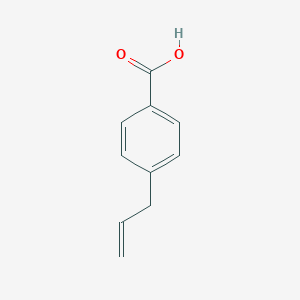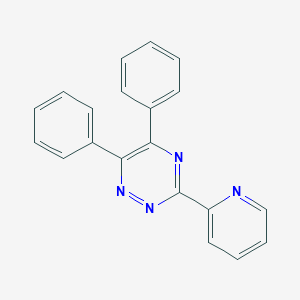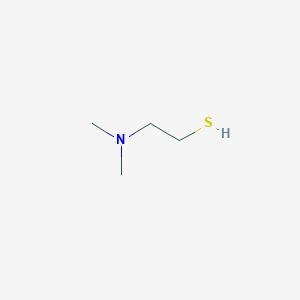
Vanillylidenacetone
Descripción general
Descripción
Vanillylidenacetone, also known as 4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one, is a compound with the molecular formula C11H12O3 and a molecular weight of 192.21 . It is used in various applications due to its properties .
Synthesis Analysis
The synthesis of Vanillylidenacetone is not explicitly mentioned in the search results. .Molecular Structure Analysis
The molecular structure of Vanillylidenacetone consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The structure includes a hydroxy group and a methoxy group attached to a phenyl ring, and a butenone group .Physical And Chemical Properties Analysis
Vanillylidenacetone is a yellow solid with a melting point of 125-130 °C . It has a woody, sweet, fruity, and floral odor . It is soluble in DMSO (up to 25 mg/ml) or in Ethanol (up to 20 mg/ml) .Aplicaciones Científicas De Investigación
Antioxidant and Antimicrobial Compound
Dehydrozingerone and its derivatives have been studied for their antioxidant and antimicrobial properties . The parent molecule exhibited better scavenging activity compared to its derivatives, indicating the significance of the free phenolic hydroxyl group . Dehydrozingerone and its derivatives also exhibited antibacterial and antifungal activity due to the conjugation system present, which includes α,β-unsaturated carbonyl (C = O) group .
Synthesis of Dehydrozingerone
Dehydrozingerone can be efficiently synthesized from vanillin and acetone by cross-aldol (or Claisen-Schmidt) condensation using heterogeneous base catalysts . Vanillin can be sourced from the valorization of biomass .
Enhancement of Fungicidal Activity
Dehydrozingerone, isolated from Zingiber officinale, inhibits drug efflux in a non-pathogenic model yeast, Saccharomyces cerevisiae . This study demonstrates the antifungal effects of dehydrozingerone combined with glabridin, isolated from the roots of Glycyrrhiza glabra L., in S. cerevisiae and pathogenic Candida albicans .
Anti-Prostate Cancer Activity
Dehydrozingerone has been studied for its potential anti-prostate cancer activity . The compound was found to induce cell cycle arrest in the G1 phase .
Direcciones Futuras
While specific future directions for Vanillylidenacetone are not mentioned in the search results, it is worth noting that phenolic compounds like Vanillylidenacetone are being studied for their potential applications in various fields . For instance, they are being explored for their potential use in the production of second-generation biofuels and chemicals .
Mecanismo De Acción
Dehydrozingerone (DHZ), also known as Vanillylidenacetone, is a natural phenolic compound isolated from ginger . It has been recognized for its various therapeutic effects, including anti-inflammatory, anti-microbial, antioxidant, and wound-healing properties .
Target of Action
For instance, it has been shown to affect ERK, JNK, and p38 signaling pathways .
Mode of Action
DHZ interacts with its targets, leading to various cellular changes. For instance, it has been shown to increase ERK and JNK levels, which are crucial for cell proliferation and survival . Moreover, it decreases the levels of TNF and MMP 2 and 9, which are involved in inflammation and tissue remodeling .
Biochemical Pathways
DHZ affects several biochemical pathways. It has been shown to activate ERK1/2/JNK/p38 signaling, increase the expression of HSP-27, SIRT-1, VEGF, SMA, thus facilitating the migration and proliferation of fibroblasts, angiogenesis, and decreased inflammation . These effects contribute to its wound-healing properties .
Pharmacokinetics
DHZ has been found to have better bioavailability compared to curcumin, a compound with a similar structure . It was detected in the serum at higher concentrations and remained up to 3 hours after intraperitoneal injections . This suggests that DHZ has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The action of DHZ leads to various molecular and cellular effects. It has been shown to decrease the levels of malondialdehyde, TNF-α, IL-1β, and increase glutathione levels in wound tissue . Histopathological studies have shown that DHZ improves angiogenesis, collagen formation, granulation tissue formation, and fibroblast proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DHZ. For instance, in the context of diabetic foot ulcers, DHZ has been shown to significantly accelerate the healing process . .
Propiedades
IUPAC Name |
(E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-7,13H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWKBSMFXWNGRE-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish, needle like crystals, sweet warm and tenacious odour | |
| Record name | Vanillylidene acetone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/709/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water, moderately soluble (in ethanol) | |
| Record name | Vanillylidene acetone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/709/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Dehydrozingerone | |
CAS RN |
1080-12-2, 22214-42-2 | |
| Record name | Methyl-3-methoxy-4-hydroxystyryl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanillylidene acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022214422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydrozingerone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dehydrozingerone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dehydrozingerone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dehydrozingerone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dehydrozingerone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VANILLYLIDENE ACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJX5I27B7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does vanillylidenacetone participate in any notable chemical reactions?
A: Yes, vanillylidenacetone has been explored as a reactant in cross-metathesis reactions using ruthenium-based catalysts []. Research demonstrated that while vanillylidenacetone could participate in the reaction, it did so with low conversion of methyl oleate, indicating limited reactivity under the tested conditions [].
Q2: Are there any studies exploring the impact of vanillylidenacetone on yeast cells, specifically in the context of biofuel production?
A: While not directly addressed in the provided research, a study investigated the impact of various phenolic compounds, common in lignocellulose hydrolysates used for biofuel production, on Saccharomyces cerevisiae []. Although vanillylidenacetone wasn't specifically mentioned, this research highlights the importance of understanding how individual phenolic compounds, potentially including vanillylidenacetone, might impact yeast physiology and biofuel production processes [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B89714.png)
